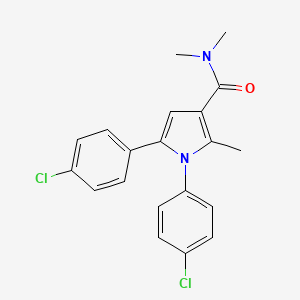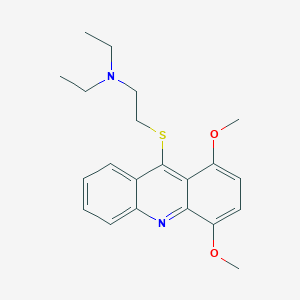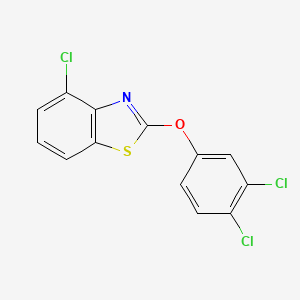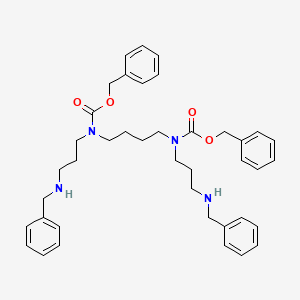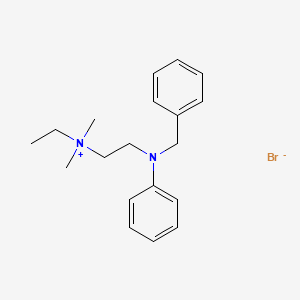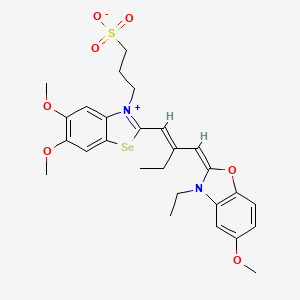
2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ceramic frit is typically prepared by melting a mixture of raw materials, including silica, alumina, and various metal oxides, at temperatures ranging from 1200°C to 1500°C. The molten mixture is then rapidly cooled, often by quenching in water, to form a glassy solid. This process can be carried out in electric or gas-fired furnaces, depending on the specific requirements of the production .
Industrial Production Methods
In industrial settings, the production of ceramic frit involves several steps:
Raw Material Selection: The raw materials are carefully selected based on the desired properties of the final product.
Batch Preparation: The raw materials are weighed and mixed to form a homogeneous batch.
Melting: The batch is fed into a furnace and heated to the required temperature to form a molten mixture.
Quenching: The molten mixture is rapidly cooled to form a glassy solid.
Grinding: The solid frit is ground into a fine powder for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ceramic frit undergoes several types of chemical reactions, including:
Oxidation: The metal oxides in the frit can undergo oxidation reactions, leading to changes in the chemical composition and properties of the frit.
Reduction: Under certain conditions, the metal oxides can be reduced to their elemental forms.
Substitution: The metal ions in the frit can be substituted with other metal ions, altering the properties of the frit.
Common Reagents and Conditions
Common reagents used in the reactions involving ceramic frit include:
Oxidizing Agents: Such as oxygen and hydrogen peroxide.
Reducing Agents: Such as hydrogen and carbon monoxide.
Substituting Agents: Such as various metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce higher oxidation state metal oxides, while reduction reactions can produce elemental metals .
Applications De Recherche Scientifique
Ceramic frit has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced ceramic materials and as a component in glass formulations.
Biology: Employed in the development of biocompatible materials for medical implants and devices.
Medicine: Used in the production of dental ceramics and other medical ceramics.
Mécanisme D'action
The mechanism by which ceramic frit exerts its effects is primarily based on its chemical composition and physical properties. The metal oxides in the frit interact with other components in the system, leading to the formation of new phases and compounds. The molecular targets and pathways involved in these interactions depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Ceramic frit can be compared with other similar compounds, such as:
Glass: Both ceramic frit and glass are formed by melting and rapid cooling of raw materials, but ceramic frit typically contains a higher proportion of metal oxides, giving it different properties.
Ceramic Glazes: Ceramic frit is often used as a component in ceramic glazes, which are applied to ceramic surfaces to provide a smooth, glossy finish.
Refractory Materials: Ceramic frit shares some properties with refractory materials, such as high thermal stability and chemical resistance, but is typically used in different applications.
Similar compounds include:
- Glass
- Ceramic Glazes
- Refractory Materials .
Propriétés
Numéro CAS |
67014-91-9 |
|---|---|
Formule moléculaire |
C27H32N2O7SSe |
Poids moléculaire |
607.6 g/mol |
Nom IUPAC |
3-[2-[(E)-2-[(E)-(3-ethyl-5-methoxy-1,3-benzoxazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethoxy-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C27H32N2O7SSe/c1-6-18(13-26-28(7-2)20-15-19(33-3)9-10-22(20)36-26)14-27-29(11-8-12-37(30,31)32)21-16-23(34-4)24(35-5)17-25(21)38-27/h9-10,13-17H,6-8,11-12H2,1-5H3 |
Clé InChI |
BFVRDZWARVFFCO-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])/C=C/3\N(C4=C(O3)C=CC(=C4)OC)CC |
SMILES canonique |
CCC(=CC1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])C=C3N(C4=C(O3)C=CC(=C4)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


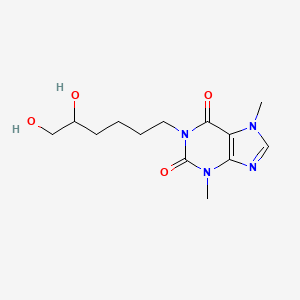
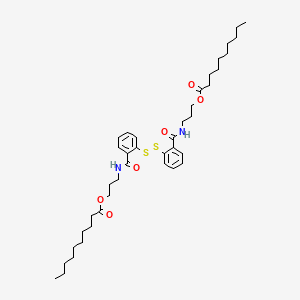


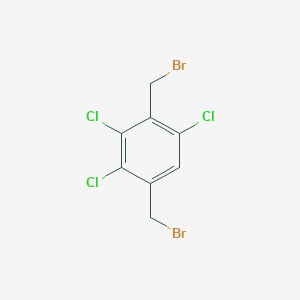

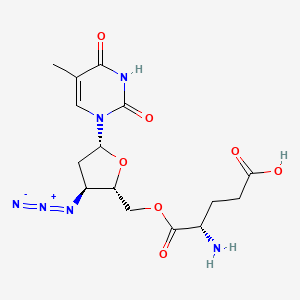
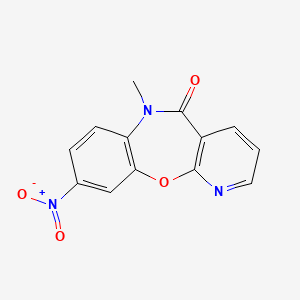
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)
